N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
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Overview
Description
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is a useful research compound. Its molecular formula is C8H15N3O3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Metabolic Studies
19F-Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized in drug discovery programs to support the selection of candidates for further development. Specifically, it has been employed to study the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors, including compounds related to N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide. These studies help in understanding the metabolic fate and excretion balance of such compounds in rats and dogs, providing valuable insights for drug development (Monteagudo et al., 2007).
Antimicrobial Activity
Research on derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, which shares structural similarities with this compound, has shown antimicrobial activities. These derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal species. Such studies contribute to the development of new antimicrobial agents, potentially offering novel treatments for infections (Aytemir et al., 2003).
Antifungal, Antibacterial, and Antioxidant Activities
Secondary metabolites from endophytic fungi have demonstrated significant antifungal, antibacterial, and antioxidant activities. Compounds structurally related to this compound, isolated from the endophytic fungus Botryosphaeria dothidea, have shown potential in treating microbial infections and could be explored for their therapeutic applications (Xiao et al., 2014).
Anticancer Agents
Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to this compound, have been synthesized and evaluated for their potential as anticancer agents. These studies focus on their in vitro cytotoxicity against various human tumor cell lines, offering insights into developing new therapeutic options for cancer treatment (Penthala et al., 2010).
Ligand-Receptor Interaction Studies
Fluorescence correlation spectroscopy (FCS) has been applied to investigate ligand-receptor interactions involving compounds similar to this compound. This approach provides valuable data on binding constants, stoichiometry, and receptor mass, contributing to a deeper understanding of molecular interactions crucial for drug design (Wohland et al., 1999).
Properties
IUPAC Name |
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-6-5-11(2-3-14-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYVQBQXMPOGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCO1)C(=O)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.